

# Spectroscopic Data Analysis of 1-Iodonaphthalene-2-acetonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 1-Iodonaphthalene-2-acetonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Iodonaphthalene-2-acetonitrile**. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a combination of data from closely related structures, such as 1-iodonaphthalene, and predicted values based on established spectroscopic principles. This approach allows for a reliable estimation of the spectral characteristics of **1-Iodonaphthalene-2-acetonitrile**, offering valuable insights for its identification and characterization in a research and development setting.

## Predicted and Analogous Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data and analogous Infrared (IR) and Mass Spectrometry (MS) data for **1-Iodonaphthalene-2-acetonitrile**.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment          |
|---------------------------------|--------------|--------------------------|---------------------|
| ~ 8.2 - 8.0                     | d            | ~ 8.5                    | H-8                 |
| ~ 7.9 - 7.7                     | d            | ~ 8.2                    | H-4                 |
| ~ 7.7 - 7.5                     | m            | -                        | H-5, H-7            |
| ~ 7.5 - 7.3                     | t            | ~ 7.8                    | H-6                 |
| ~ 7.3 - 7.1                     | d            | ~ 7.5                    | H-3                 |
| ~ 4.0                           | s            | -                        | -CH <sub>2</sub> CN |

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

| Chemical Shift ( $\delta$ ) ppm | Assignment          |
|---------------------------------|---------------------|
| ~ 139                           | C-8a                |
| ~ 135                           | C-4a                |
| ~ 134                           | C-4                 |
| ~ 131                           | C-7                 |
| ~ 130                           | C-5                 |
| ~ 129                           | C-8                 |
| ~ 128                           | C-6                 |
| ~ 127                           | C-3                 |
| ~ 125                           | C-2                 |
| ~ 117                           | -CN                 |
| ~ 95                            | C-1                 |
| ~ 25                            | -CH <sub>2</sub> CN |

Table 3: Analogous IR Spectroscopic Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity        | Assignment                       |
|--------------------------------|------------------|----------------------------------|
| ~ 3100 - 3000                  | Medium           | Aromatic C-H stretch             |
| ~ 2250                         | Sharp, Medium    | C≡N stretch[1][2]                |
| ~ 1600 - 1450                  | Medium to Strong | Aromatic C=C skeletal vibrations |
| ~ 800 - 700                    | Strong           | C-H out-of-plane bending         |
| ~ 550 - 500                    | Medium           | C-I stretch                      |

Table 4: Analogous Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment  |
|-----|------------------------|---|
| 295 | High                   | [M] <sup>+</sup> (Molecular Ion)  |
| 168 | High                   | [M-I] <sup>+</sup>  |
| 140 | Medium                 | [M-I-CN] <sup>+</sup> or [C <sub>11</sub> H <sub>8</sub> ] <sup>+</sup> |
| 127 | High                   | [I] <sup>+</sup>  |

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-Iodonaphthalene-2-acetonitrile** (5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>, 0.5-0.7 mL), in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer.

- <sup>1</sup>H NMR: The experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

- $^{13}\text{C}$  NMR: A proton-decoupled experiment is performed to simplify the spectrum. A larger number of scans is typically required compared to  $^1\text{H}$  NMR. Chemical shifts are reported in ppm relative to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## 2.2 Infrared (IR) Spectroscopy

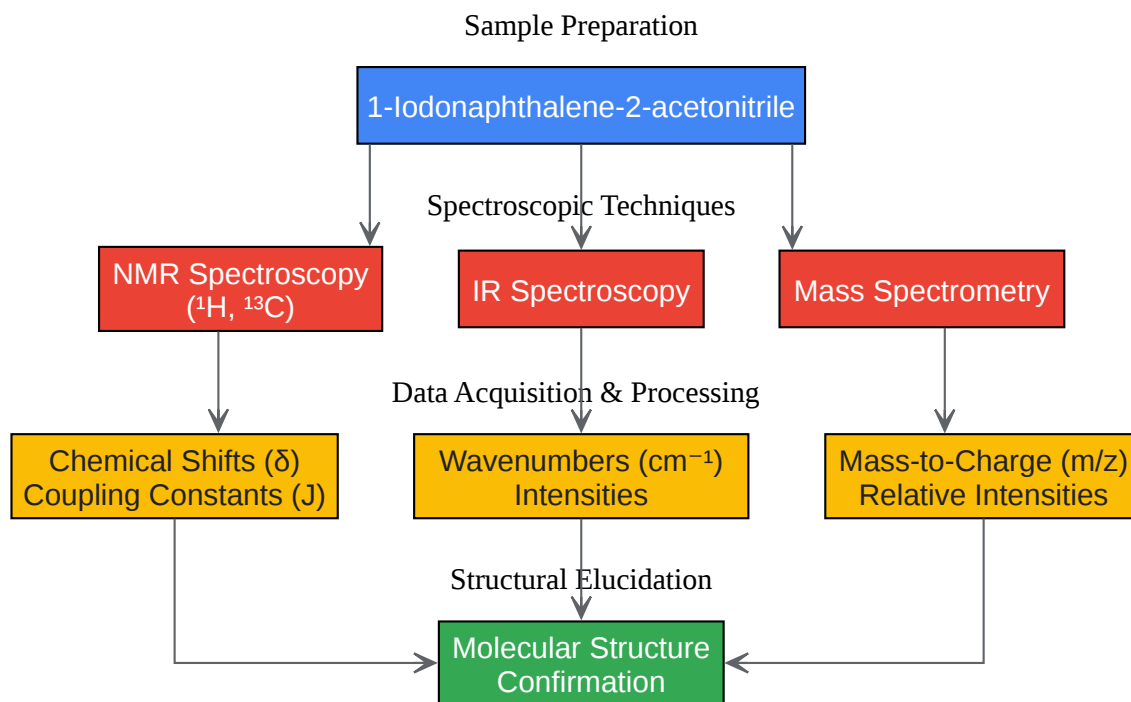
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat sample is placed on a diamond crystal for an Attenuated Total Reflectance (ATR) measurement. The spectrum is typically recorded over a range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ .

## 2.3 Mass Spectrometry (MS)

Mass spectral data is obtained using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The sample is ionized by a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio ( $m/z$ ).

# Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1-Iodonaphthalene-2-acetonitrile**.



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Caption: Workflow of Spectroscopic Analysis.

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## References

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